Guanidine, (8-hydroxy-5-quinolinyl)-

Vasoconstrictor Cardiovascular safety Heart rate

Guanidine, (8-hydroxy-5-quinolinyl)- (CAS 61864-91-3) is a heterocyclic aromatic guanidine that integrates an 8-hydroxyquinoline pharmacophore with a guanidine substituent at the 5-position of the quinoline ring. The compound exists as a free base (C₁₀H₁₀N₄O, MW 202.21 g/mol) and is commonly handled as the dihydrochloride salt (C₁₀H₁₂Cl₂N₄O, MW 275.13 g/mol), which has been structurally characterized by single-crystal X-ray diffraction revealing a dihedral angle of 83.52° between the guanidinium group and the quinoline ring system.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 61864-91-3
Cat. No. B11898876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, (8-hydroxy-5-quinolinyl)-
CAS61864-91-3
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)O)N=C(N)N
InChIInChI=1S/C10H10N4O/c11-10(12)14-7-3-4-8(15)9-6(7)2-1-5-13-9/h1-5,15H,(H4,11,12,14)
InChIKeyUADISHZIVFYADY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanidine, (8-hydroxy-5-quinolinyl)- CAS 61864-91-3: Core Identity and Baseline Characterization for Procurement Decision-Making


Guanidine, (8-hydroxy-5-quinolinyl)- (CAS 61864-91-3) is a heterocyclic aromatic guanidine that integrates an 8-hydroxyquinoline pharmacophore with a guanidine substituent at the 5-position of the quinoline ring [1]. The compound exists as a free base (C₁₀H₁₀N₄O, MW 202.21 g/mol) and is commonly handled as the dihydrochloride salt (C₁₀H₁₂Cl₂N₄O, MW 275.13 g/mol), which has been structurally characterized by single-crystal X-ray diffraction revealing a dihedral angle of 83.52° between the guanidinium group and the quinoline ring system [2]. First disclosed in patent literature as a vasoconstrictor agent with a distinctive cardiac safety profile, the compound occupies a specific niche within the broader 8-hydroxyquinoline derivative landscape, differentiated from the 5-amino precursor (5-amino-8-hydroxyquinoline) by the conversion of a primary amine to a guanidine functionality, which fundamentally redirects its biological activity from proteasome inhibition (IC₅₀ = 0.57–5.03 µM for 5-amino-8-hydroxyquinoline) [3] toward vasoconstrictor pharmacology.

Why Generic 8-Hydroxyquinoline Derivatives Cannot Substitute for Guanidine, (8-hydroxy-5-quinolinyl)- in Vasoconstrictor Applications


The assumption that any 8-hydroxyquinoline derivative—or any guanidine-containing vasoconstrictor—can be interchangeably substituted for Guanidine, (8-hydroxy-5-quinolinyl)- is contradicted by quantitative pharmacological evidence. Modest structural modifications at the 5-position of the 8-hydroxyquinoline scaffold produce a decisive bifurcation in biological activity: the 5-amino analog (5-amino-8-hydroxyquinoline) functions as a noncompetitive proteasome inhibitor with cytotoxicity against myeloma and leukemia cells (IC₅₀ = 0.57–5.03 µM in intact cells) [1], whereas the 5-guanidine analog (the target compound) exhibits vasoconstrictor activity with a fundamentally distinct efficacy–safety profile relative to clinically established vasoconstrictors [2]. Moreover, among vasoconstrictors as a class, the compound demonstrates a unique cardiological signature: unlike phenylephrine and naphazoline, which produce measurable increases in heart rate at therapeutic doses in anesthetized dogs, the target compound produced no change in heart rate across the full 0.01–1.0 mg/kg i.v. dose range [2]. This dual-axis differentiation—divergent biological activity from the immediate precursor and a differentiated cardiovascular safety profile among vasoconstrictor peers—establishes that generic substitution based on scaffold similarity alone is pharmacologically indefensible.

Quantitative Differentiation Evidence for Guanidine, (8-hydroxy-5-quinolinyl)-: Head-to-Head Comparisons Against Vasoconstrictor Peers and Structural Analogs


Cardiovascular Safety: Heart Rate Neutrality vs. Phenylephrine and Naphazoline in Anesthetized Canine Model

In a head-to-head in vivo comparison in anesthetized dogs, Guanidine, (8-hydroxy-5-quinolinyl)- hydrochloride (designated Compound N) was evaluated alongside three standard-of-care vasoconstrictors—naphazoline, phenylephrine, and phenylpropanolamine—for heart rate changes following intravenous administration at three dose levels (0.01, 0.1, and 1.0 mg/kg i.v.) [1]. The target compound produced no change in heart rate (rating scale: '–' = decrease, '0' = no change, '+' = increase) at any dose tested, yielding a rating of '– – –' across the entire dose range. In direct contrast, phenylephrine produced heart rate increases at 0.1 and 1.0 mg/kg ('– + +'), naphazoline produced a heart rate increase at 1.0 mg/kg ('– – +'), and phenylpropanolamine produced no change at 0.01 mg/kg, a mixed response at 0.1 mg/kg, and a decrease at 1.0 mg/kg ('0 +– –') [1]. This demonstrates a cardiac-rate-neutral vasoconstrictor profile that is not shared by any of the three reference commercial vasoconstrictors tested.

Vasoconstrictor Cardiovascular safety Heart rate

Vasopressor Efficacy: Blood Pressure Elevation Relative to Naphazoline, Phenylephrine, and Phenylpropanolamine in Canine Model

In the same anesthetized dog model, the vasopressor efficacy of Guanidine, (8-hydroxy-5-quinolinyl)- hydrochloride was quantified via mean arterial blood pressure rise and compared head-to-head against naphazoline, phenylephrine, and phenylpropanolamine [1]. The activity rating scale was defined as: 0 (0–3 mm Hg), 1 (4–10 mm Hg), 2 (11–25 mm Hg), 3 (26–50 mm Hg), 4 (51–75 mm Hg), and 5 (>75 mm Hg). At the intermediate dose of 0.1 mg/kg i.v., the target compound achieved an activity rating of 4 (51–75 mm Hg rise), which is equivalent to naphazoline (rating 4), slightly lower than phenylephrine (rating 5), and higher than phenylpropanolamine (rating 3). At the highest dose (1.0 mg/kg i.v.), the target compound achieved a maximum rating of 5 (>75 mm Hg), matching phenylephrine and phenylpropanolamine (both rating 5) and exceeding naphazoline (rating 4) [1]. These data establish that the target compound delivers vasopressor efficacy comparable to or exceeding the reference vasoconstrictors, while simultaneously maintaining heart-rate neutrality as demonstrated in Evidence Item 1.

Vasopressor activity Mean arterial pressure In vivo pharmacology

Functional Divergence from 5-Amino-8-hydroxyquinoline: Guanidine Substitution Redirects Biological Activity from Proteasome Inhibition to Vasoconstriction

The 5-amino precursor, 5-amino-8-hydroxyquinoline (5AHQ), has been independently characterized as a noncompetitive 20S proteasome inhibitor with a mean IC₅₀ for proteasome substrate (Suc-LLVY-AMC) cleavage in intact leukemia and myeloma cells ranging from 0.57 to 5.03 µM, and a mean IC₅₀ for cell growth inhibition ranging from 0.94 to 3.85 µM [1]. By contrast, when the 5-amino group is converted to a 5-guanidine group (producing Guanidine, (8-hydroxy-5-quinolinyl)-), the resulting compound exhibits vasoconstrictor activity with no reported proteasome inhibitory activity in the patent literature [2], a functional divergence exceeding two orders of magnitude in biological target class. This redirects the compound from an anticancer pharmacophore (5AHQ exhibits in vivo tumor growth inhibition in three mouse leukemia xenograft models, with median tumor weight reduction of approximately 61% relative to control) [1] toward a decongestant/vasopressor pharmacophore suitable for nasal, ocular, and systemic hypotensive indications [2]. This profound target-class switch—from intracellular proteasome inhibition to vascular adrenergic-receptor-mediated vasoconstriction—demonstrates that the 5-guanidine modification is not a conservative substitution but a functional transformation.

Structure–activity relationship Proteasome inhibition Pharmacophore engineering

Crystallographic Conformation: Perpendicular Guanidinium–Quinoline Geometry and 3D Hydrogen-Bond Network Differentiating Solid-State Properties

Single-crystal X-ray diffraction of the dihydrochloride salt of Guanidine, (8-hydroxy-5-quinolinyl)- (C₁₀H₁₂N₄O²⁺·2Cl⁻) established that the plane of the guanidinium group is oriented perpendicular to the quinoline ring system, with a dihedral angle of 83.52(10)° at 293 K [1]. The crystal structure (monoclinic, space group C2/c, a = 10.715 Å, b = 11.333 Å, c = 22.720 Å, β = 103.30°, Z = 8, Dₓ = 1.361 Mg m⁻³) reveals an extensive three-dimensional hydrogen-bond network formed through N–H⋯Cl and O–H⋯Cl interactions [1]. This near-orthogonal conformation, dictated by the steric and electronic properties of the 5-guanidine substituent, is expected to differ substantially from planar or near-planar conformations of other 5-substituted 8-hydroxyquinoline derivatives lacking the bulky guanidine group, with implications for solubility, crystal packing energy, and formulation behavior. The R factor for refinement was 0.045, and the data-to-parameter ratio was 15.4, indicating a well-resolved structure [1].

X-ray crystallography Solid-state structure Hydrogen bonding

Synthetic Route Differentiation: Direct Guanylation of 5-Amino-8-hydroxyquinoline Provides Controlled Access to the 5-Guanidine Scaffold

The definitive synthetic route for Guanidine, (8-hydroxy-5-quinolinyl)- is the reaction of 5-amino-8-hydroxyquinoline with cyanamide under acidic conditions, as disclosed in the patent and independently confirmed by the crystallographic study [1][2]. Specifically, 16.0 g (0.1 mol) of 5-amino-8-hydroxyquinoline was treated with 12.6 g of 50% aqueous cyanamide (0.15 mol) in ethanol in the presence of concentrated hydrochloric acid (0.1 mol HCl), heated at reflux for 3 hours, yielding the hydrochloride salt as a white crystalline solid with a melting point of 310 ± 2 °C (uncorrected), confirmed by elemental analysis (calculated for C₁₀H₁₁ClN₄O: C 50.32%, H 4.65%, Cl 14.85%, N 23.47%; found: C 50.22%, H 4.60%, Cl 14.82%, N 23.42%) [1]. This contrasts with alternative routes to 8-hydroxyquinoline derivatives at other positions (e.g., 2-substituted analogs requiring Mannich-type or nucleophilic substitution approaches), where regioisomeric purity and substitution pattern control can be challenging. The 5-position guanylation via cyanamide addition to the aromatic amine is positionally specific, yielding a defined regioisomer that is structurally characterized [2].

Synthetic chemistry Guanylation Route specificity

Optimal Research and Industrial Application Scenarios for Guanidine, (8-hydroxy-5-quinolinyl)- Based on Validated Differentiation Evidence


Cardiovascular Pharmacology Research Requiring Heart-Rate-Neutral Vasoconstrictor Tool Compounds

In experimental models where vasoconstrictor challenge must be applied without confounding chronotropic effects, Guanidine, (8-hydroxy-5-quinolinyl)- provides a uniquely heart-rate-neutral profile. In anesthetized dogs, the compound produced no change in heart rate at any tested i.v. dose (0.01–1.0 mg/kg), whereas phenylephrine produced tachycardia at 0.1 and 1.0 mg/kg, and naphazoline at 1.0 mg/kg [1]. Simultaneously, the compound achieved a maximum blood pressure elevation rating of 5 (>75 mm Hg) at 1.0 mg/kg i.v., matching or exceeding the efficacy of reference vasoconstrictors [1]. This combination of vasopressor efficacy with cardiac-rate neutrality is not available from any of the standard commercial vasoconstrictors tested in the same assay, making the compound the rational choice for studies where tachycardia is a confounding variable.

Structure–Activity Relationship (SAR) Studies Exploring the 5-Position Pharmacology Switch of 8-Hydroxyquinoline Derivatives

The conversion of a 5-amino to a 5-guanidine group on the 8-hydroxyquinoline scaffold produces a complete switch in pharmacological target class: 5-amino-8-hydroxyquinoline acts as a noncompetitive proteasome inhibitor (IC₅₀ = 0.57–5.03 µM in intact cancer cells) with in vivo antitumor activity [1], whereas Guanidine, (8-hydroxy-5-quinolinyl)- is a vasoconstrictor with no reported proteasome activity [2]. This functional bifurcation provides an ideal paired-compound system for SAR investigations into how the guanidine moiety reprograms target engagement from intracellular proteasome subunits to cell-surface adrenergic receptors. Procurement of both the 5-amino and 5-guanidine analogs as matched-pair chemical probes enables rigorous dissection of 5-position pharmacophore requirements.

Solid-State and Formulation Development Benefiting from Well-Characterized Crystallographic Parameters

The dihydrochloride salt of Guanidine, (8-hydroxy-5-quinolinyl)- has been fully characterized by single-crystal X-ray diffraction, yielding parameters including space group (monoclinic C2/c), unit cell dimensions (a = 10.715 Å, b = 11.333 Å, c = 22.720 Å, β = 103.30°), density (Dₓ = 1.361 Mg m⁻³), and a defined melting point (542–543 K) [1]. The near-orthogonal orientation of the guanidinium group relative to the quinoline plane (dihedral angle 83.52°) and the extensive N–H⋯Cl and O–H⋯Cl hydrogen-bond network [1] provide a comprehensive solid-state framework for predicting solubility, hygroscopicity, and compatibility with excipients in formulation development. These well-resolved structural parameters reduce the empirical trial-and-error burden in salt-form selection and formulation optimization.

Regioisomerically Defined Guanidine–Quinoline Conjugate as a Chemical Biology Probe

The unambiguous synthetic route from 5-amino-8-hydroxyquinoline via cyanamide-mediated guanylation yields exclusively the 5-substituted regioisomer, as confirmed by elemental analysis (C, H, Cl, N within 0.1% of theoretical) and crystallographic structure determination [1][2]. This positional specificity contrasts with synthetic routes to 2-substituted or 7-substituted 8-hydroxyquinoline guanidines, which may generate regioisomeric mixtures requiring chromatographic separation. For chemical biology applications where the precise spatial presentation of the guanidine pharmacophore on the quinoline scaffold determines target binding or metal-chelation geometry, procurement of the regioisomerically pure 5-guanidine compound eliminates the confounding effects of positional isomer contamination.

Quote Request

Request a Quote for Guanidine, (8-hydroxy-5-quinolinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.